

"1H-1,2,4-Triazole-3-carboxylic acid" fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-1,2,4-Triazole-3-carboxylic acid**

Cat. No.: **B135625**

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **1H-1,2,4-Triazole-3-carboxylic acid**

Introduction

1H-1,2,4-Triazole-3-carboxylic acid, also known by synonyms such as 3-carboxy-1,2,4-triazole and s-Triazole-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C3H3N3O2.^{[1][2]} At room temperature, it exists as a white to off-white crystalline solid.^[1] This compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid functional group attached to a carbon atom of the ring.^[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is notably a major metabolite of the antiviral drug Ribavirin.^[3] Its versatile chemical nature makes it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1H-1,2,4-Triazole-3-carboxylic acid** are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C3H3N3O2	[1] [2] [4]
Molecular Weight	113.076 g/mol	[1] [2] [4] [5]
CAS Number	4928-87-4	[1] [2] [4]
Appearance	White to off-white crystalline solid/powder	[1] [6]
Melting Point	132-136 °C	[1] [5] [7]
Boiling Point	444.6 °C at 760 mmHg	[1] [7]
Density	1.694 g/cm ³ (Predicted: 1.7±0.1 g/cm ³)	[1] [3] [7]
pKa	10.78 ± 0.20 (Predicted)	[3]
Solubility	Slightly soluble in Aqueous Base, DMSO (with sonication), and Methanol (with heating). [3] The parent compound, 1,2,4-triazole, is soluble in water, ethanol, and methanol. [8]	
Flash Point	222.7 °C	[1] [7]
Refractive Index	1.632	[1] [7]
LogP	-0.49710	[1]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **1H-1,2,4-Triazole-3-carboxylic acid**.

- Infrared (IR) Spectroscopy: FTIR spectra for this compound are available and can be used for identification.[\[2\]](#) The spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, characteristic N-H stretching vibrations from the

triazole ring, and a strong C=O stretching peak for the carbonyl group.[9] The presence of extensive intermolecular hydrogen bonding is indicated by a broad N-H absorption band.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are standard techniques for confirming the structure. While specific spectral data for the acid is not detailed in the provided results, its derivatives have been characterized using these methods.[10][11] For example, in the ^1H NMR of a derivative, distinct signals for the triazole ring proton and exchangeable protons (NH and OH) would be expected.[12][13]

Synthesis and Purification

Several synthetic routes for **1H-1,2,4-Triazole-3-carboxylic acid** and its derivatives have been reported. A common method involves the cyclization of precursors followed by functional group manipulations.

Experimental Protocol: Synthesis from 3-Amino-1H-1,2,4-triazole

This protocol is a generalized procedure based on a known transformation for related compounds, which involves a diazotization reaction followed by hydrolysis.

Materials:

- 3-Amino-1H-1,2,4-triazole
- Sodium nitrite (NaNO_2)
- Hypophosphorous acid
- Isopropyl alcohol
- Water
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Sodium hydroxide (NaOH) for pH adjustment

Procedure:

- **Diazotization:** Dissolve 3-Amino-1H-1,2,4-triazole in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure the complete formation of the diazonium salt intermediate.
- **Hydrolysis:** The diazonium salt is then carefully hydrolyzed to the corresponding carboxylic acid. This can be achieved by warming the reaction mixture. A specific patent mentions a process involving hypophosphorous acid and sodium nitrite in a mixture of isopropyl alcohol and water at temperatures ranging from 5 to 50 °C.[4]
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled. The pH may be adjusted to precipitate the product.
- **Purification:** The crude product, **1H-1,2,4-Triazole-3-carboxylic acid**, is collected by filtration. It can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to yield a pure crystalline solid.

Applications in Drug Development

1H-1,2,4-Triazole-3-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry due to their broad range of biological activities.

- **Antiviral Agents:** The most prominent application is as a key intermediate in the synthesis of Ribavirin, a broad-spectrum antiviral medication used to treat infections like Hepatitis C and Respiratory Syncytial Virus (RSV).[14] The methyl ester of **1H-1,2,4-Triazole-3-carboxylic acid** (Methyl 1H-1,2,4-Triazole-3-Carboxylate) is a direct precursor to Ribavirin.[14] The parent acid itself is also the major metabolite of Ribavirin.[3][15]
- **Anticancer Research:** Derivatives of 1,2,4-triazole carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1).[10] Some of these compounds have shown promising inhibitory activity.[10] Additionally, certain 1,2,4-triazole derivatives have demonstrated antiproliferative effects by inhibiting Focal Adhesion Kinase (FAK).[16]

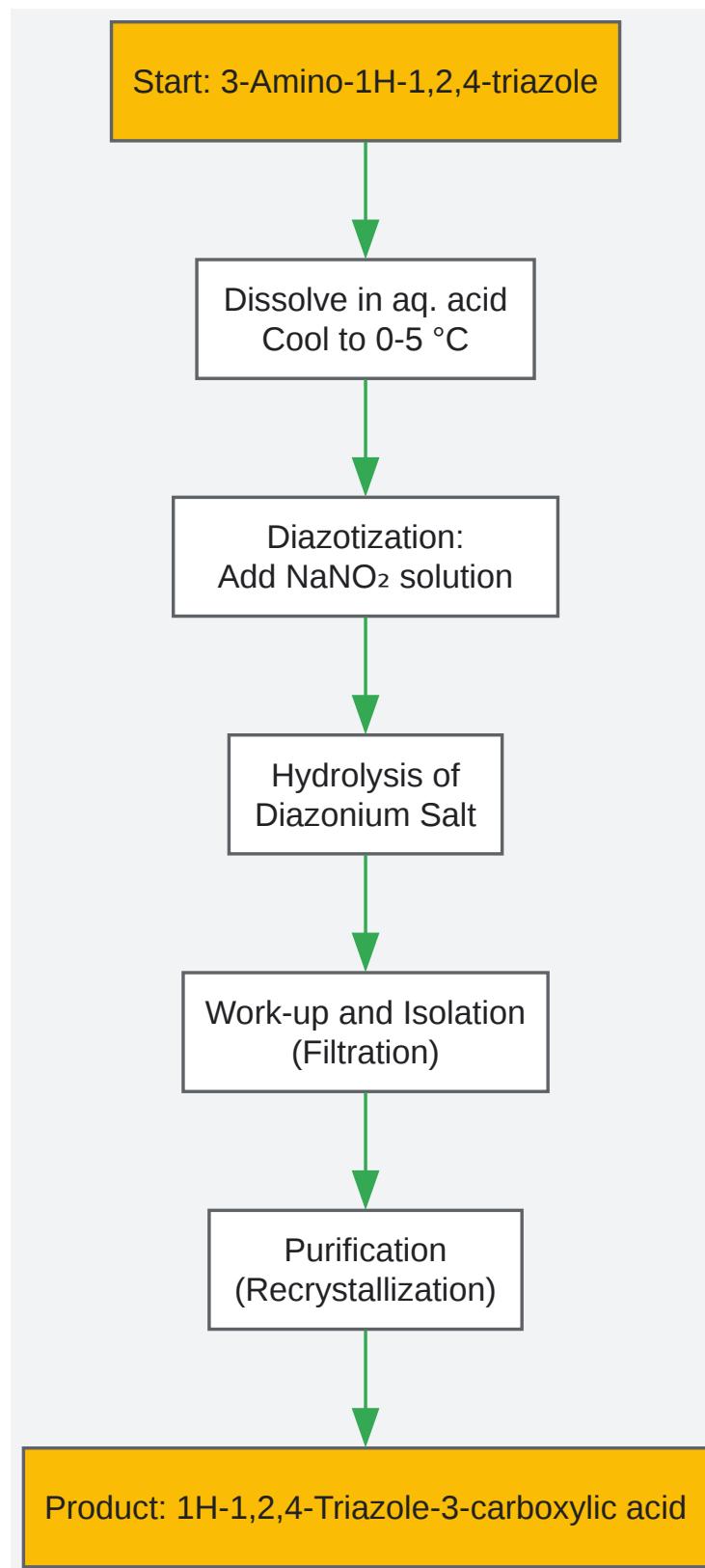
- Other Therapeutic Areas: The 1,2,4-triazole scaffold is a versatile pharmacophore. Its derivatives have been investigated for a wide array of therapeutic applications, including as antifungal agents, agrochemicals, and for the treatment of inflammatory and neurological disorders.[14][17]

Safety and Handling

Proper safety precautions are necessary when handling **1H-1,2,4-Triazole-3-carboxylic acid** in a laboratory or industrial setting.

- Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][7][18] It may also cause respiratory irritation (H335).[2][7]
- Handling Precautions:
 - Handle in a well-ventilated area to avoid the formation and inhalation of dust.[7][19][20]
 - Wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[18][20]
 - Avoid contact with skin and eyes.[18][19]
 - Wash hands and face thoroughly after handling.[7][18][20]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][19][20]
 - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[18][19]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

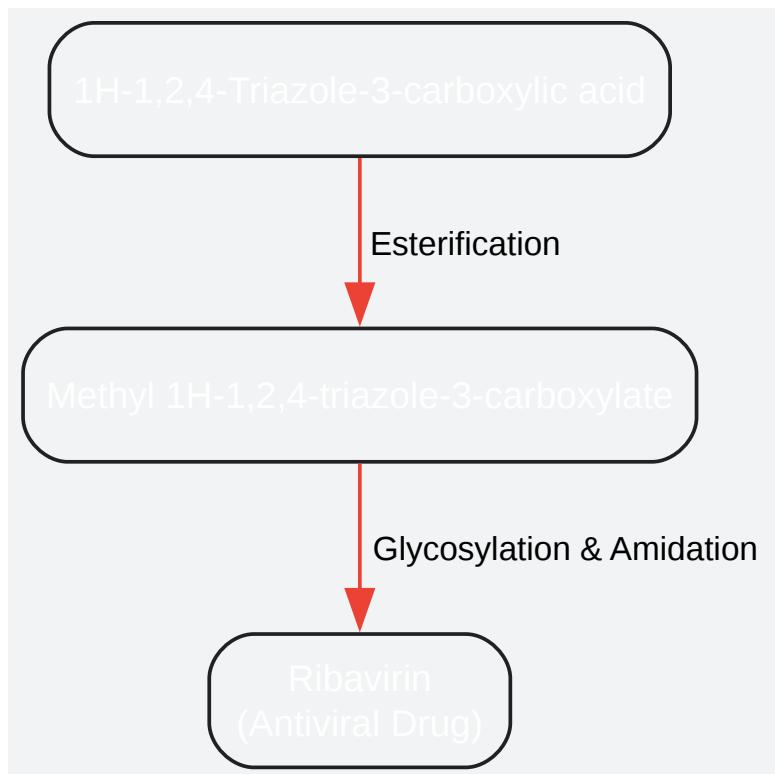
[18][19]


- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7][19]

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of **1H-1,2,4-Triazole-3-carboxylic acid**.


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1H-1,2,4-Triazole-3-carboxylic acid**.

Role in Antiviral Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]
- 4. 1H-1,2,4-Triazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4 [sigmaaldrich.com]

- 6. 1H-1,2,4-Triazole-3-carboxylic Acid | 4928-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. innospk.com [innospk.com]
- 15. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["1H-1,2,4-Triazole-3-carboxylic acid" fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135625#1h-1-2-4-triazole-3-carboxylic-acid-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com